molecular formula C9H10 B14727238 Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- CAS No. 5628-77-3

Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)-

Cat. No.: B14727238
CAS No.: 5628-77-3
M. Wt: 118.18 g/mol
InChI Key: LEHFKOPSVFOJDF-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- is a cyclic olefin with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its unique bicyclic structure, which includes two methylene groups attached to the 5th and 6th positions of the bicycloheptene ring. It is also known by its CAS Registry Number 5628-77-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- typically involves the reaction of norbornadiene with methylene iodide in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds through a series of steps, including the formation of a carbene intermediate, which then inserts into the double bonds of norbornadiene to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: Diols, oxygenated derivatives

    Reduction: Saturated hydrocarbons

    Substitution: Substituted derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- is unique due to the presence of two methylene groups at the 5th and 6th positions, which significantly influence its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

5628-77-3

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

IUPAC Name

5,6-dimethylidenebicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C9H10/c1-6-7(2)9-4-3-8(6)5-9/h3-4,8-9H,1-2,5H2

InChI Key

LEHFKOPSVFOJDF-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CC(C1=C)C=C2

Origin of Product

United States

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